N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS.ClH/c1-5-23(6-2)11-12-24(18(25)16-9-10-20-22(16)4)19-21-15-8-7-14(3)13-17(15)26-19;/h7-10,13H,5-6,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRVKOHWJXSJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=NN3C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound acts as an inhibitor of the COX enzymes. By suppressing these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exhibiting anti-inflammatory effects.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins and leukotrienes. The inhibition of these enzymes by the compound disrupts this process, reducing the production of these inflammatory mediators.
Pharmacokinetics
The compound’s solubility in water, alcohol, and ether may influence its bioavailability and distribution in the body.
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of inflammatory mediators. This results in a reduction of inflammation, providing relief from symptoms associated with inflammatory conditions. The compound has demonstrated significant anti-inflammatory activity in studies.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in various solvents may affect its distribution and action within different bodily environments.
Biological Activity
N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. Its unique structure features various functional groups that may contribute to its biological activity, particularly in medicinal chemistry and pharmaceutical research.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the benzo[d]thiazole moiety is significant as compounds containing this structure have been shown to exhibit various pharmacological activities including anti-inflammatory and anti-cancer properties.
1. Anticancer Activity
Recent studies indicate that derivatives of benzothiazole possess anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, compounds similar to N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide have demonstrated the ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 10 | Apoptosis induction |
| Compound B | 8 | Cell cycle arrest |
| N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide | TBD | TBD |
2. Anti-inflammatory Activity
The compound has shown potential anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines. Research has highlighted that benzothiazole derivatives can suppress the activation of NF-kB and reduce the production of TNF-alpha, which are critical in inflammatory responses .
3. Antioxidant Activity
In vitro studies have suggested that this compound may exhibit antioxidant properties, which are essential for mitigating oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals, thus potentially contributing to its anticancer and anti-inflammatory effects .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Anticancer Effects : A study involving a series of benzothiazole derivatives showed promising results in inhibiting cancer cell lines, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .
- Anti-inflammatory Research : In a controlled trial, a derivative similar to N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide demonstrated significant reduction in inflammation markers in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
